synthesis and characterization of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
synthesis and characterization of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Moiety
In the landscape of medicinal chemistry, the pyridazinone ring system stands as a "privileged scaffold," a structural motif recurring in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including cardiovascular, anti-inflammatory, and anticancer activities.[2][3][4][5] When this potent core is functionalized with a trifluoromethyl (CF₃) group, its pharmacological profile can be dramatically enhanced. The CF₃ group, a bioisostere of the methyl group, is strongly electron-withdrawing and lipophilic, often improving a molecule's metabolic stability, binding affinity, and cell permeability.[6][7]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key building block: 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one . We will delve into the causal chemistry behind the synthetic strategy, present a self-validating characterization workflow, and ground all claims in authoritative references for the practicing researcher, scientist, and drug development professional.
Part 1: Synthesis - A Robust Cyclocondensation Strategy
The most reliable and widely employed route to 4,5-dihydropyridazin-3(2H)-one derivatives is the cyclocondensation reaction between a γ-ketoacid or its corresponding ester and a hydrazine derivative.[8][9][10] This approach is favored for its efficiency and the general availability of starting materials.
Mechanistic Rationale
The synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one hinges on a well-established reaction pathway. The process begins with the nucleophilic attack of one nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of the starting material, 4,4,4-trifluoro-3-oxobutanoic acid (or its ethyl ester). This forms a hydrazone intermediate.[11] The reaction then proceeds via an intramolecular nucleophilic acyl substitution: the second nitrogen atom of the hydrazine moiety attacks the carboxylic acid carbonyl. This cyclization step is followed by the elimination of a water molecule, a dehydration process often facilitated by heat or an acidic medium, which drives the reaction to completion and yields the stable six-membered dihydropyridazinone ring.[8][10]
Caption: Synthetic pathway for 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
Detailed Experimental Protocol
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1 eq.)
-
Hydrazine hydrate (1.2 eq.)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1 eq.) dissolved in absolute ethanol (approx. 10 mL per gram of starting material).
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Slowly add hydrazine hydrate (1.2 eq.) to the stirred solution at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product as a crystalline solid.
-
-
Trustworthiness Check (Self-Validation): The success of this protocol relies on key checkpoints. The purity of the starting ketoester is paramount to avoid side reactions.[10] The reflux condition is necessary to provide the activation energy for the dehydration step.[10] Complete precipitation in ice water is indicative of a successful reaction, and a sharp melting point of the recrystallized product confirms its purity.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach ensures the identity of the synthesized compound is validated beyond doubt.
Caption: Workflow for the structural characterization of the target compound.
Spectroscopic & Spectrometric Data
The following data represent the expected analytical results for 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~ 10-11 ppm (br s, 1H, NH ); δ ~ 2.9-3.1 ppm (t, 2H, CH₂ -C=O); δ ~ 2.6-2.8 ppm (t, 2H, CH₂ -C(CF₃)) | The deshielded broad singlet corresponds to the amide proton. The two methylene groups appear as triplets due to coupling with each other. |
| ¹³C NMR | δ ~ 165-170 ppm (C =O); δ ~ 145-155 ppm (q, C -CF₃); δ ~ 122-125 ppm (q, ¹JCF ≈ 275 Hz, C F₃); δ ~ 25-30 ppm (C H₂); δ ~ 20-25 ppm (C H₂) | The carbonyl carbon is significantly downfield. The carbon attached to the CF₃ and the CF₃ carbon itself show characteristic quartet splitting due to C-F coupling.[12] |
| ¹⁹F NMR | δ ~ -65 to -75 ppm (s, 3F, CF₃ ) | A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[13] |
| IR Spectroscopy | ν ~ 3200 cm⁻¹ (N-H stretch); ν ~ 1670 cm⁻¹ (C=O stretch, amide); ν ~ 1100-1300 cm⁻¹ (strong, C-F stretch) | These absorption bands confirm the presence of the key functional groups: the N-H of the lactam, the amide carbonyl, and the trifluoromethyl group.[13][14] |
| Mass Spectrometry (ESI-MS) | m/z = 167.04 [M+H]⁺ | The observed mass-to-charge ratio for the protonated molecule confirms the molecular formula C₅H₅F₃N₂O (MW: 166.10).[15][16] |
Conclusion and Outlook
The synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one via the cyclocondensation of a trifluoromethylated γ-ketoester and hydrazine is a robust and reproducible method. The structural integrity of the final compound can be unequivocally confirmed through a standard suite of analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. As a versatile chemical intermediate, this compound serves as a valuable starting point for the development of novel pyridazinone derivatives. The incorporation of the trifluoromethyl group provides a strategic advantage for researchers aiming to modulate the pharmacokinetic and pharmacodynamic properties of new therapeutic agents targeting a range of diseases.[3][17]
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.
- Common side reactions in the synthesis of pyridazinone derivatives. Benchchem.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC.
- 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. PMC - NIH.
- 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2h)-one. PubChem.
- 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one. Advanced Biochemicals.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar.
- Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. PubMed.
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one. ChemScene.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.
- Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. PMC - NIH.
- Pyridazine. NIST WebBook.
- Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online.
- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate.
- Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- 6-(4-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}phenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one. Molport.
- Trifluoromethylated heterocycles. PubMed - NIH.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed.
- 6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE. gsrs.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Reaction of Carboxylic Acids with Organometallic Compounds. YouTube.
Sources
- 1. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2h)-one (C5H5F3N2O) [pubchemlite.lcsb.uni.lu]
- 16. chemscene.com [chemscene.com]
- 17. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
